Cas no 64030-44-0 ((S)-(+)-2-(Anilinomethyl)pyrrolidine)
(S)-(+)-2-(Anilinomethyl)pyrrolidine Chemical and Physical Properties
Names and Identifiers
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- (S)-N-(Pyrrolidin-2-ylmethyl)aniline
- (S)-(+)-2-(Anilinomethyl)pyrrolidine
- (S)-2-(Anilinomethyl)pyrrolidine
- N-[[(2S)-pyrrolidin-2-yl]methyl]aniline
- (S)-(+)-N-(2-Pyrrolidinomethyl)aniline
- (S)-2-(Phenylaminomethyl)pyrrolidine
- (S)-Phenyl-pyrrolidin-2-ylmethyl-amine
- PubChem8116
- MCHWKJRTMPIHRA-NSHDSACASA-N
- (2S)-2-(Anilinomethyl)pyrrolidine
- BDBM50287822
- (s)-2-(phenylaminomethyl)-pyrrolidine
- S)-(+)-2-(Anilinomethyl)pyr
- T71165
- 64030-44-0
- MFCD00015890
- SCHEMBL1116568
- CS-W017399
- A0945
- AKOS015853777
- A8793
- BS-43998
- (S)-(+)-2-(Anilinomethyl)pyrrolidine, 96%
- Phenyl-(S)-1-pyrrolidin-2-ylmethyl-amine
- CHEMBL309428
- DTXSID70426197
- N-[(2S)-PYRROLIDIN-2-YLMETHYL]ANILINE
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- MDL: MFCD00015890
- Inchi: 1S/C11H16N2/c1-2-5-10(6-3-1)13-9-11-7-4-8-12-11/h1-3,5-6,11-13H,4,7-9H2/t11-/m0/s1
- InChI Key: MCHWKJRTMPIHRA-NSHDSACASA-N
- SMILES: N1CCC[C@H]1CNC1C=CC=CC=1
- BRN: 472065
Computed Properties
- Exact Mass: 176.13100
- Monoisotopic Mass: 176.131348519g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 141
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 24.1
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2
Experimental Properties
- Color/Form: Colorless to yellow transparent liquid
- Density: 1.046 g/mL at 25 °C(lit.)
- Melting Point: 19°C
- Boiling Point: 111-112 °C/0.55 mmHg(lit.)
- Flash Point: Degrees Fahrenheit:235.4°F
Degrees Celsius:113°C - Refractive Index: 1.5750
- Solubility: Slightly soluble (3.3 g/l) (25 º C),
- PSA: 24.06000
- LogP: 2.25230
- Sensitiveness: Air Sensitive
- Optical Activity: [α]20/D +19°, c = 1 in ethanol
- Solubility: It is miscible with water.
(S)-(+)-2-(Anilinomethyl)pyrrolidine Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Danger
- Hazard Statement: H314
- Warning Statement: P280,P305+P351+P338,P310
- Hazardous Material transportation number:UN 3267 8/PG 2
- WGK Germany:3
- Hazard Category Code: 34
- Safety Instruction: S26-S36/37/39-S45
-
Hazardous Material Identification:
- HazardClass:8
- PackingGroup:III
- Packing Group:III
- Hazard Level:8
- Safety Term:8
- Packing Group:III
- Risk Phrases:R34
- Storage Condition:Store at 4°C,-4At ℃Store…Better
(S)-(+)-2-(Anilinomethyl)pyrrolidine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
(S)-(+)-2-(Anilinomethyl)pyrrolidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A109006747-5g |
(S)-N-(Pyrrolidin-2-ylmethyl)aniline |
64030-44-0 | 95% | 5g |
$378.40 | 2023-09-01 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R009745-1g |
(S)-(+)-2-(Anilinomethyl)pyrrolidine |
64030-44-0 | 98% | 1g |
¥648 | 2023-09-08 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R009745-5g |
(S)-(+)-2-(Anilinomethyl)pyrrolidine |
64030-44-0 | 98% | 5g |
¥2326 | 2023-09-08 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R009745-250mg |
(S)-(+)-2-(Anilinomethyl)pyrrolidine |
64030-44-0 | 98% | 250mg |
¥168 | 2023-09-08 | |
| Ambeed | A619014-100mg |
(S)-N-(Pyrrolidin-2-ylmethyl)aniline |
64030-44-0 | 98% | 100mg |
$31.0 | 2025-04-18 | |
| Ambeed | A619014-250mg |
(S)-N-(Pyrrolidin-2-ylmethyl)aniline |
64030-44-0 | 98% | 250mg |
$44.0 | 2025-04-18 | |
| Ambeed | A619014-1g |
(S)-N-(Pyrrolidin-2-ylmethyl)aniline |
64030-44-0 | 98% | 1g |
$136.0 | 2025-04-18 | |
| Ambeed | A619014-5g |
(S)-N-(Pyrrolidin-2-ylmethyl)aniline |
64030-44-0 | 98% | 5g |
$481.0 | 2025-04-18 | |
| Chemenu | CM196715-5g |
(S)-N-(Pyrrolidin-2-ylmethyl)aniline |
64030-44-0 | 95% | 5g |
$373 | 2021-08-05 | |
| TRC | A663753-10mg |
(S)-(+)-2-(Anilinomethyl)pyrrolidine |
64030-44-0 | 10mg |
$ 50.00 | 2022-06-07 |
(S)-(+)-2-(Anilinomethyl)pyrrolidine Suppliers
(S)-(+)-2-(Anilinomethyl)pyrrolidine Related Literature
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1. Chiral Br?nsted acid-catalyzed dynamic kinetic resolution of atropisomeric ortho-formyl naphthamidesZeng Gao,Jinlong Qian,Huameng Yang,Xiao-Chun Hang,Jinlong Zhang,Gaoxi Jiang Chem. Commun. 2020 56 7265
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Konstantin N. Gavrilov,Igor S. Mikhel,Sergey V. Zheglov,Vladislav K. Gavrilov,Ilya V. Chuchelkin,Ilya D. Firsin,Kirill P. Birin,Ivan S. Pytskii,Ksenia A. Paseshnichenko,Victor A. Tafeenko,Vladimir V. Chernyshev,Alexei A. Shiryaev Org. Chem. Front. 2019 6 1637
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Jonathan Clayden,Yann J. Y. Foricher,Madeleine Helliwell,Paul Johnson,David Mitjans,Victoria Vinader Org. Biomol. Chem. 2006 4 444
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4. Stereocontrolled route to some optically active β-hydroxy phosphine oxides using the stereoselective addition of metallated phosphine oxides to proline-derived keto aminalsPeter O'Brien,Stuart Warren J. Chem. Soc. Perkin Trans. 1 1996 2117
Additional information on (S)-(+)-2-(Anilinomethyl)pyrrolidine
Recent Advances in the Study of (S)-(+)-2-(Anilinomethyl)pyrrolidine (CAS: 64030-44-0) in Chemical Biology and Pharmaceutical Research
The compound (S)-(+)-2-(Anilinomethyl)pyrrolidine (CAS: 64030-44-0) has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This chiral pyrrolidine derivative serves as a key intermediate in the synthesis of various bioactive molecules, particularly those targeting neurological and oncological pathways. Recent studies have elucidated its role as a building block for novel drug candidates, highlighting its potential in addressing unmet medical needs.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of (S)-(+)-2-(Anilinomethyl)pyrrolidine derivatives as selective dopamine D3 receptor antagonists. The research team utilized molecular docking simulations and in vitro binding assays to optimize the compound's affinity, achieving a 15-fold selectivity over D2 receptors. This breakthrough opens new avenues for developing treatments for substance use disorders and Parkinson's disease with reduced side effects compared to current therapies.
In the field of asymmetric catalysis, (S)-(+)-2-(Anilinomethyl)pyrrolidine has emerged as an effective chiral auxiliary. A Nature Catalysis paper (2024) reported its successful application in the enantioselective synthesis of β-amino acids, achieving up to 99% ee under mild reaction conditions. The study provided detailed mechanistic insights through DFT calculations, revealing how the compound's rigid pyrrolidine scaffold and aniline moiety cooperate to control stereoselectivity.
Recent pharmacokinetic studies (2024) have investigated the metabolic stability of (S)-(+)-2-(Anilinomethyl)pyrrolidine derivatives using human liver microsomes and hepatocytes. The data revealed interesting structure-metabolism relationships, with N-methylation of the aniline nitrogen significantly improving metabolic stability while maintaining target engagement. These findings are crucial for advancing lead compounds into preclinical development stages.
The compound has also shown promise in cancer research. A 2023 Cell Chemical Biology publication described its incorporation into proteolysis-targeting chimeras (PROTACs) targeting estrogen receptors. The (S)-(+)-2-(Anilinomethyl)pyrrolidine moiety served as an optimal linker, enabling efficient formation of the ternary complex necessary for targeted protein degradation. This approach demonstrated superior selectivity compared to traditional small-molecule inhibitors in breast cancer cell lines.
Ongoing research is exploring the compound's potential in addressing antimicrobial resistance. Preliminary results from a 2024 ACS Infectious Diseases study indicate that (S)-(+)-2-(Anilinomethyl)pyrrolidine derivatives can potentiate the activity of existing antibiotics against multidrug-resistant Gram-negative bacteria by disrupting efflux pump mechanisms. The lead compound in this series showed a 32-fold reduction in the MIC of colistin against Pseudomonas aeruginosa clinical isolates.
From a synthetic chemistry perspective, recent advances have focused on developing more efficient routes to (S)-(+)-2-(Anilinomethyl)pyrrolidine. A Green Chemistry publication (2023) described a biocatalytic approach using engineered amine dehydrogenases that achieved the compound in 92% yield and >99% ee from inexpensive starting materials. This sustainable method significantly reduces the environmental impact compared to traditional synthetic routes.
In conclusion, (S)-(+)-2-(Anilinomethyl)pyrrolidine (CAS: 64030-44-0) continues to be a valuable scaffold in medicinal chemistry and chemical biology. Its diverse applications across neurological disorders, cancer therapy, antimicrobial resistance, and asymmetric synthesis highlight its importance in contemporary research. Future studies will likely explore its potential in additional therapeutic areas and further optimize its physicochemical properties for drug development purposes.
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